
Yttrium(iii)hexafluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Y(C5HF6O2)3
. This compound is notable for its use in various scientific and industrial applications, particularly in the fields of materials science and catalysis.Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium(iii)hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
YCl3+3C5HF6O2+3NaOH→Y(C5HF6O2)3+3NaCl+3H2O
The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable processes. These can include continuous flow reactors and automated crystallization systems to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Yttrium(iii)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: These can alter the oxidation state of yttrium, although yttrium(iii) is generally stable.
Reducing Agents: Rarely used as yttrium(iii) is already in a relatively low oxidation state.
Solvents: Organic solvents like ethanol, acetone, and toluene are commonly used in reactions involving this compound.
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. For example, coordination with different ligands can produce a variety of yttrium complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, yttrium(iii)hexafluoroacetylacetonate is used as a precursor for the synthesis of yttrium-containing materials, including yttrium oxide and yttrium-based superconductors. It is also employed in catalysis, where it can act as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine
While not as common, this compound has potential applications in biology and medicine, particularly in the development of imaging agents and radiopharmaceuticals. Yttrium-90, a radioactive isotope of yttrium, is used in cancer treatment, and compounds like this compound can be used to deliver yttrium-90 to specific biological targets.
Industry
In industry, this compound is used in the production of advanced materials, including phosphors for lighting and displays, and as a precursor for thin-film deposition in electronics manufacturing.
Mecanismo De Acción
The mechanism by which yttrium(iii)hexafluoroacetylacetonate exerts its effects depends on its specific application. In catalysis, it can facilitate various chemical transformations by stabilizing transition states and intermediates. In materials science, it acts as a source of yttrium ions, which can incorporate into crystal lattices or form new compounds with desirable properties.
Comparación Con Compuestos Similares
Similar Compounds
Yttrium(iii)acetylacetonate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Lanthanum(iii)hexafluoroacetylacetonate: Another rare earth metal complex with similar applications but different ionic radius and electronic properties.
Aluminum(iii)hexafluoroacetylacetonate: Used in similar applications but with different reactivity due to the different metal center.
Uniqueness
Yttrium(iii)hexafluoroacetylacetonate is unique due to the presence of yttrium, a rare earth element with specific electronic and ionic properties. The hexafluoroacetylacetonate ligands provide stability and solubility in organic solvents, making it particularly useful in various chemical processes and material synthesis.
Propiedades
Fórmula molecular |
C15H3F18O6Y |
|---|---|
Peso molecular |
710.06 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+) |
InChI |
InChI=1S/3C5HF6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clave InChI |
AJVDSGQQIVVYRX-UHFFFAOYSA-N |
SMILES canónico |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
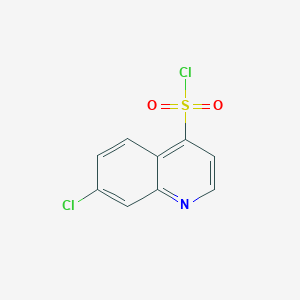
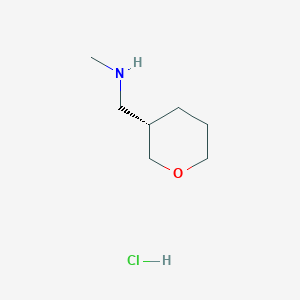
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
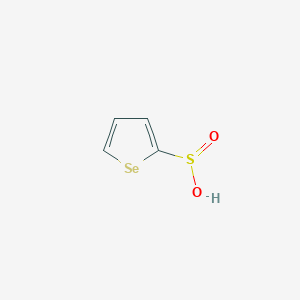

![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
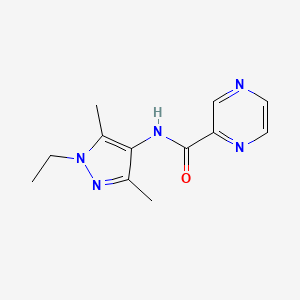
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
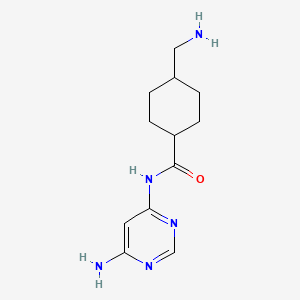

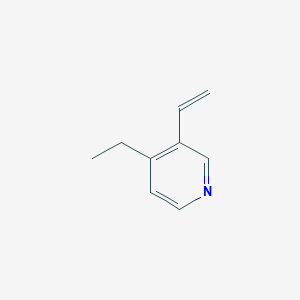
![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
